

# The Pharmacodynamics of AZD-1305 in Atrial Fibrillation: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD-1305

Cat. No.: B605743

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacodynamics of **AZD-1305**, an investigational antiarrhythmic agent that showed promise for the management of atrial fibrillation (AF). **AZD-1305** is a combined ion channel blocker with a unique atrial-predominant electrophysiological profile.<sup>[1][2]</sup> This document will detail its mechanism of action, its effects in various preclinical and clinical models of atrial fibrillation, and the experimental protocols utilized in its evaluation. The development of **AZD-1305** was ultimately discontinued due to an unfavorable benefit-risk profile, specifically concerns about QT prolongation and torsades de pointes (TdP).<sup>[3]</sup> However, the study of its pharmacodynamics provides valuable insights into the complex electrophysiology of atrial fibrillation and the challenges of developing novel antiarrhythmic therapies.

## Mechanism of Action: A Multi-Ion Channel Approach

**AZD-1305** exerts its antiarrhythmic effects by modulating several key cardiac ion channels. In vitro studies have demonstrated that it blocks the rapid delayed rectifier potassium current (IKr), the L-type calcium current (ICa-L), and the inward sodium current (INa).<sup>[4][5]</sup> This multi-channel blockade contributes to its distinct electrophysiological properties.

The primary mechanism of action involves the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the IKr current.<sup>[4]</sup> Inhibition of IKr prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in both atrial and ventricular myocytes.<sup>[4]</sup> However, a key characteristic of **AZD-1305** is its

atrial-selective activity.[1][4] Studies have shown a greater inhibition of INa and IKr in atrial myocytes compared to ventricular myocytes.[4] This atrial preference is advantageous as it aims to suppress AF without significantly increasing the risk of ventricular proarrhythmias.[4]

The blockade of the late sodium current (INa-late) by **AZD-1305** is another crucial aspect of its pharmacodynamic profile.[5] This action helps to mitigate the proarrhythmic potential associated with significant IKr blockade by preventing early afterdepolarizations (EADs) and reducing beat-to-beat variability in APD.[4][5]

[Click to download full resolution via product page](#)

### Mechanism of Action of **AZD-1305**.

## Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data on the pharmacodynamics of **AZD-1305** from various preclinical and clinical studies.

Table 1: In Vitro Ion Channel Blocking Potency of **AZD-1305**

| Ion Channel | Preparation        | IC50                                        | Reference |
|-------------|--------------------|---------------------------------------------|-----------|
| IKr (hERG)  | CHO cells          | Not specified, but potent blockade observed | [5]       |
| INa-late    | Dog Cardiomyocytes | 4.3 $\mu$ M                                 | [5][6]    |
| INa-peak    | Dog Cardiomyocytes | 66 $\mu$ M                                  | [5][6]    |
| ICa-L       | Not specified      | Blockade contributes to functional effects  | [5]       |

Table 2: Electrophysiological Effects of **AZD-1305** in Canine Models

| Parameter                         | Preparation                | Concentration | Effect                             | Reference |
|-----------------------------------|----------------------------|---------------|------------------------------------|-----------|
| Vmax (Atria)                      | Isolated Canine Atria      | 3 $\mu$ M     | -51 $\pm$ 10%                      | [1][2]    |
| Vmax (Ventricles)                 | Isolated Canine Ventricles | 3 $\mu$ M     | -31 $\pm$ 23%                      | [1][2]    |
| Action Potential Duration (APD)   | Canine Atria & Ventricles  | 1-3 $\mu$ M   | Preferential prolongation in atria | [1]       |
| Effective Refractory Period (ERP) | Canine Atria & Ventricles  | 1-3 $\mu$ M   | Preferential increase in atria     | [1]       |
| Conduction Time                   | Canine Atria               | 1-3 $\mu$ M   | Increased                          | [1]       |
| Diastolic Threshold of Excitation | Canine Atria               | 1-3 $\mu$ M   | Increased                          | [1]       |

Table 3: Efficacy of **AZD-1305** in a Canine Model of Acetylcholine-Mediated Persistent Atrial Fibrillation

| Endpoint                     | Concentration | Result                                       | Reference |
|------------------------------|---------------|----------------------------------------------|-----------|
| Prevention of AF Induction   | Not specified | Effectively prevented induction in 5/5 atria | [1][2]    |
| Termination of Persistent AF | 1 $\mu$ M     | Terminated AF in 2/6 atria                   | [1]       |
| Termination of Persistent AF | 3 $\mu$ M     | Terminated AF in 7/8 atria                   | [1][2]    |

Table 4: Electrophysiological Effects of **AZD-1305** in Humans (Post-Atrial Flutter Ablation)

| Parameter                                     | Dose Group 3    | Effect (Mean Increase) | Reference |
|-----------------------------------------------|-----------------|------------------------|-----------|
| Left Atrial Effective Refractory Period       | Ascending Doses | 55 ms                  | [7]       |
| Right Atrial Effective Refractory Period      | Ascending Doses | 84 ms                  | [7]       |
| Right Ventricular Effective Refractory Period | Ascending Doses | 59 ms                  | [7]       |
| Paced QT Interval                             | Ascending Doses | 70 ms                  | [7]       |

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. The following sections describe the key experimental protocols used to evaluate **AZD-1305**.

### In Vitro Electrophysiology in Isolated Canine Myocytes

Objective: To determine the effects of **AZD-1305** on individual ion currents in atrial and ventricular myocytes.

Protocol:

- Cell Isolation: Single atrial and ventricular myocytes were isolated from canine hearts using enzymatic digestion.
- Patch-Clamp Technique: The whole-cell patch-clamp technique was used to record specific ion currents.
- Current Measurement:
  - $I_{Na}$ : Sodium currents (both peak and late) were elicited by depolarizing voltage steps.

- IKr: The rapid delayed rectifier potassium current was measured during repolarizing voltage steps.
- ICa-L: L-type calcium currents were recorded during depolarizing pulses.
- Drug Application: **AZD-1305** was applied at various concentrations to determine the concentration-response relationship and calculate IC50 values.[1][5]

## Coronary-Perfused Canine Atrial and Ventricular Preparations

Objective: To assess the effects of **AZD-1305** on action potentials and electrical conduction in intact cardiac tissue.

Protocol:

- Preparation: The right atrium or a portion of the left ventricle was dissected from a canine heart and arterially perfused with Tyrode's solution.
- Electrophysiological Recordings:
  - Action Potentials: Transmembrane action potentials were recorded using glass microelectrodes from various locations within the tissue.
  - Conduction Time: Conduction velocity was measured by recording the time delay between stimulation and recording at two different sites.
  - Effective Refractory Period (ERP): ERP was determined using the extrastimulus technique.
- Drug Perfusion: **AZD-1305** was added to the perfusate at different concentrations (e.g., 1  $\mu$ M and 3  $\mu$ M).[1]
- Data Analysis: Changes in action potential duration (APD), maximum rate of rise of the action potential upstroke (Vmax), ERP, and conduction time were measured before and after drug application.[1]



[Click to download full resolution via product page](#)

Coronary-Perfused Tissue Experimental Workflow.

## In Vivo Anesthetized Dog Model of Atrial Fibrillation

Objective: To evaluate the in vivo efficacy and electrophysiological effects of **AZD-1305**.

Protocol:

- Animal Preparation: Anesthetized dogs were instrumented for electrocardiogram (ECG) recording, blood pressure monitoring, and intracardiac catheter placement.
- Electrophysiological Study:
  - Catheter Placement: Multielectrode catheters were placed in the right atrium and right ventricle.
  - Baseline Measurements: Baseline heart rate, blood pressure, and intracardiac electrograms were recorded. Atrial and ventricular ERPs and conduction times were measured.
- Drug Administration: **AZD-1305** was administered intravenously.
- Post-Drug Measurements: Electrophysiological parameters were reassessed at pseudo steady-state plasma concentrations of the drug.[\[1\]](#)
- AF Induction and Termination: In a separate set of experiments, persistent atrial fibrillation was induced using acetylcholine and rapid atrial pacing. The ability of **AZD-1305** to prevent the induction of AF or to terminate ongoing AF was then evaluated.[\[1\]\[2\]](#)

## Human Invasive Cardiac Electrophysiology Study

Objective: To assess the cardiac electrophysiological and hemodynamic effects of **AZD-1305** in humans.

Protocol:

- Patient Population: Patients who had undergone successful catheter ablation for atrial flutter were enrolled.[\[7\]](#)

- Randomization: Patients were randomized to receive either placebo or one of four ascending doses of **AZD-1305**.[\[7\]](#)
- Electrophysiological Measurements:
  - Catheter Placement: Standard electrophysiology catheters were placed in the heart.
  - Baseline and Post-Infusion Measurements: Measurements were performed before and approximately 20 minutes after the start of the infusion.[\[7\]](#)
  - Parameters Measured: Left and right atrial ERP, right ventricular ERP, and paced QT interval were the primary endpoints. Atrial, atrioventricular nodal, and ventricular conduction times were also assessed.[\[7\]](#)
- Hemodynamic Monitoring: Intracardiac pressures and systemic blood pressure were monitored throughout the study.[\[7\]](#)

[Click to download full resolution via product page](#)**Human Invasive Electrophysiology Study Workflow.**

## Conclusion

**AZD-1305** demonstrated a novel and promising pharmacodynamic profile with atrial-predominant electrophysiological effects, effectively suppressing atrial fibrillation in preclinical models.<sup>[1][2]</sup> Its multi-ion channel blocking activity, particularly the combined inhibition of IKr and INa, contributed to its efficacy.<sup>[4]</sup> However, the translation of these findings to the clinical setting was hampered by a narrow therapeutic window, leading to significant QT prolongation and the risk of TdP, which ultimately led to the discontinuation of its development.<sup>[3]</sup> The comprehensive study of **AZD-1305**'s pharmacodynamics has nevertheless provided the scientific community with valuable knowledge regarding the complexities of atrial fibrillation and the critical importance of balancing efficacy with ventricular safety in the development of new antiarrhythmic drugs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD1305 - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Pharmacodynamics of AZD-1305 in Atrial Fibrillation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605743#pharmacodynamics-of-azd-1305-in-atrial-fibrillation-models>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)